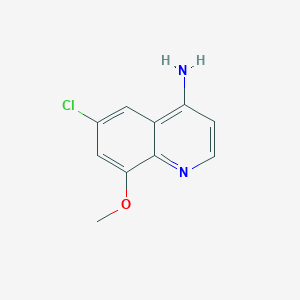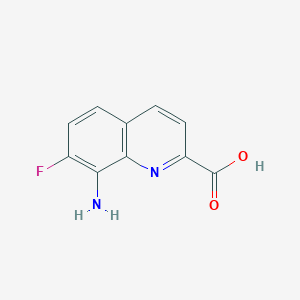![molecular formula C11H13N3O B11895586 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895586.png)
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetrahidro-2H-piran-2-il)-1H-pirazolo[4,3-b]piridina es un compuesto heterocíclico que ha despertado interés en diversos campos de la investigación científica. Este compuesto presenta un núcleo pirazolo[4,3-b]piridina, que está fusionado con un anillo tetrahidro-2H-pirano. La estructura única de este compuesto lo convierte en un valioso candidato para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(Tetrahidro-2H-piran-2-il)-1H-pirazolo[4,3-b]piridina típicamente implica la reacción de pirazolo[4,3-b]piridina con tetrahidro-2H-pirano en condiciones específicas. Un método común implica el uso de hidruro de litio y aluminio (LiAlH4) como agente reductor en disolvente tetrahidrofurano (THF). La reacción se lleva a cabo a bajas temperaturas (0 °C) para asegurar la reducción selectiva del compuesto .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando métodos similares pero optimizados para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(Tetrahidro-2H-piran-2-il)-1H-pirazolo[4,3-b]piridina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: El compuesto puede experimentar reacciones de sustitución con halógenos u otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: KMnO4 en medio ácido o básico, H2O2 en presencia de un catalizador.
Reducción: NaBH4 en metanol o etanol, LiAlH4 en THF.
Sustitución: Halógenos (Cl2, Br2) en presencia de un catalizador o bajo luz UV.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1-(Tetrahidro-2H-piran-2-il)-1H-pirazolo[4,3-b]piridina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-(Tetrahidro-2H-piran-2-il)-1H-pirazolo[4,3-b]piridina implica su interacción con dianas moleculares y vías específicas. Por ejemplo, como inhibidor del receptor de andrógenos, se une al receptor de andrógenos, evitando la activación de genes que responden a los andrógenos. Esta inhibición puede conducir a la regulación a la baja de las vías de señalización del receptor de andrógenos, lo cual es beneficioso en el tratamiento de ciertos cánceres .
Comparación Con Compuestos Similares
Compuestos similares
- 1-(Tetrahidro-2H-piran-2-il)-1H-pirazol-5-ácido borónico éster de pinacol
- 1-(Tetrahidro-2H-piran-2-il)-1H-pirazol-5-il ácido borónico
Singularidad
1-(Tetrahidro-2H-piran-2-il)-1H-pirazolo[4,3-b]piridina es único debido a su estructura de anillo fusionado, que confiere propiedades químicas y biológicas distintivas. Su capacidad para participar en diversas reacciones químicas y su potencial como agente terapéutico lo convierten en un compuesto valioso en la investigación científica.
Propiedades
IUPAC Name |
1-(oxan-2-yl)pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-7-15-11(5-1)14-10-4-3-6-12-9(10)8-13-14/h3-4,6,8,11H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGZBBNWFQVHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
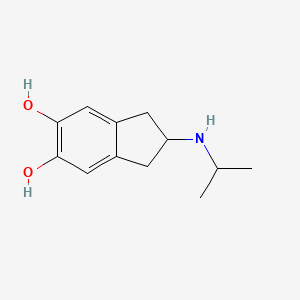
![Indeno[1,2,3-de]quinoline](/img/structure/B11895508.png)



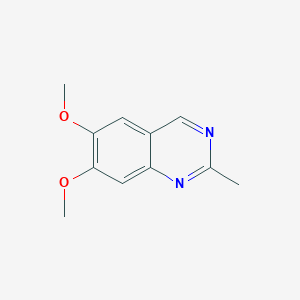
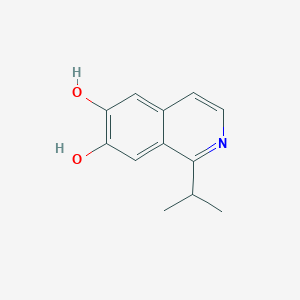

![2H-Thieno[3,2-G]chromen-2-one](/img/structure/B11895548.png)
![1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B11895550.png)


